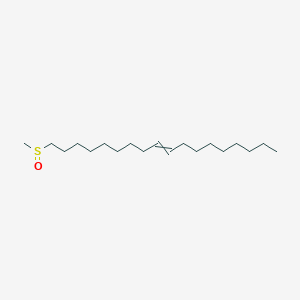

1-(Methanesulfinyl)octadec-9-ene

Description

1-(Methanesulfinyl)octadec-9-ene is an organosulfur compound characterized by an 18-carbon chain (octadecene) with a methanesulfinyl (-S(O)CH₃) group at position 1 and a double bond at position 7. The structural combination of a long hydrocarbon chain and a sulfinyl moiety suggests applications in surfactants, catalysts, or intermediates in organic synthesis.

Properties

CAS No. |

81692-75-3 |

|---|---|

Molecular Formula |

C19H38OS |

Molecular Weight |

314.6 g/mol |

IUPAC Name |

1-methylsulfinyloctadec-9-ene |

InChI |

InChI=1S/C19H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h10-11H,3-9,12-19H2,1-2H3 |

InChI Key |

VNXQKNDTVXSXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCS(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Methanesulfinyl)octadec-9-ene typically involves the reaction of octadec-9-ene with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Methanesulfinyl)octadec-9-ene undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methanesulfinyl)octadec-9-ene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and emulsifiers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Industry: It is used in the formulation of lubricants and coatings, where its unique chemical properties enhance performance and stability.

Mechanism of Action

The mechanism by which 1-(Methanesulfinyl)octadec-9-ene exerts its effects involves interactions with various molecular targets and pathways. The methanesulfinyl group can form hydrogen bonds and interact with polar functional groups, while the long hydrocarbon chain can interact with hydrophobic regions. These interactions can influence the compound’s behavior in biological systems, including its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Functional Group Variations

Octadec-9-ene Derivatives with Different Substituents

The sulfinyl group’s electronic and steric effects contrast sharply with other functional groups. Key comparisons include:

Key Findings :

- The sulfinyl group enhances polarity, increasing solubility in polar aprotic solvents compared to acetate or silyl ether derivatives.

- Stability of 1-(Methanesulfinyl)octadec-9-ene is intermediate; while less prone to decomposition than alkanesulfinyl chlorides (e.g., methanesulfinyl chloride, which disproportionates explosively ), it may still degrade under prolonged exposure to moisture.

Sulfinyl-Containing Analogs

Comparison with smaller sulfinyl compounds highlights the role of the hydrocarbon chain:

Key Findings :

- The octadecene chain in 1-(Methanesulfinyl)octadec-9-ene likely reduces reactivity and enhances stability compared to small sulfinyl chlorides, which are prone to disproportionation .

- Unlike methanesulfinyl chloride, which reacts violently with water, the target compound’s hydrophobic chain may shield the sulfinyl group, slowing hydrolysis.

Positional Isomerism

The double bond position in octadecene derivatives significantly affects physical properties and reactivity:

| Compound | Double Bond Position | Melting Point (°C) | Chemical Behavior |

|---|---|---|---|

| 1-(Methanesulfinyl)octadec-9-ene | 9 | Not reported | Susceptible to isomerization |

| 1-(Methanesulfinyl)octadec-1-ene | 1 | Not reported | Increased steric hindrance at C1 |

Key Findings :

- Isomerization of octadecene derivatives (e.g., silyl ethers) is catalyzed by acids or bases, as shown in . The central double bond (C9) in 1-(Methanesulfinyl)octadec-9-ene may confer greater conformational flexibility than terminal isomers.

Sulfinyl vs. Sulfonyl/Sulfonic Groups

Sulfinyl groups are intermediate in oxidation state, offering unique reactivity:

- Sulfinyl : Acts as a chiral directing group in asymmetric synthesis.

- Sulfonyl : More oxidized, less nucleophilic, and thermally stable.

- Sulfonic : Highly acidic and hydrophilic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.